4-(Benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one
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Overview
Description
Synthesis Analysis
Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . Synthesis of 3,5-bis(benzotriazol-1-yl)triazole is known through the condensation of 1-cyanoalkylbenzotriazoles with hydrazine hydrate followed by deamination with sodium nitrite .Chemical Reactions Analysis
Benzotriazole methodology has grown from an obscure level to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .properties
IUPAC Name |
4-(benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O/c32-27(22-14-6-2-7-15-22)20-24(21-12-4-1-5-13-21)28(23-16-8-3-9-17-23)31-26-19-11-10-18-25(26)29-30-31/h1-19,24,28H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSWTONHTCZFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-Benzotriazol-1-yl)-1,3,4-triphenylbutan-1-one |
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